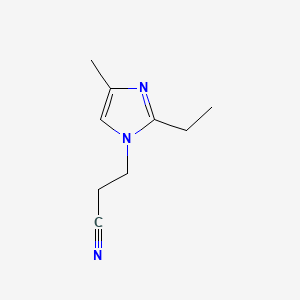

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Description

The exact mass of the compound 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDDPPKZYZTEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066949 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-25-0 | |

| Record name | 2E4MZ-CN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

CAS Number: 23996-25-0

This technical guide provides an in-depth overview of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile heterocyclic compound with significant applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 23996-25-0, is a substituted imidazole derivative.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃ | [1][2][3][4] |

| Molecular Weight | 163.22 g/mol | [1][2][4] |

| Appearance | Pale yellow liquid or white/light yellow crystal | [5] |

| Boiling Point | 245-246 °C (lit.) | [2][3][4] |

| Density | 0.950 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index (n20/D) | 1.5070 (lit.) | [2][3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

| Water Solubility | Sparingly soluble | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.668 (Crippen Method) | [6] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The following data was reported in CDCl₃.[1]

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 1.25 (t, J = 7.6 Hz, 3H) | Ethyl group terminal methyl protons |

| 2.35 (s, 3H) | Methyl group at position 4 | |

| 2.60 (q, J = 7.6 Hz, 2H) | Ethyl group methylene protons | |

| 2.90 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to imidazole | |

| 3.20 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to nitrile | |

| 6.75 (s, 1H) | Imidazole C-H at position 5 | |

| ¹³C NMR | 12.4 | Ethyl methyl carbon |

| 18.9 | Methyl carbon at position 4 | |

| 25.1, 32.7 | Cyanoethyl methylene carbons | |

| 117.5 | Nitrile carbon (-C≡N) | |

| 122.4–145.2 | Imidazole ring carbons | |

| ¹⁵N NMR | -160.2 | N1 (bearing cyanoethyl) |

| -220.5 | N3 (unsubstituted) |

Infrared (IR) Spectroscopy

Key IR absorptions confirm the presence of principal functional groups.[1]

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |

| Nitrile (-C≡N) | 2240–2260 | Stretching |

| Imidazole C=N | 1600–1650 | Stretching |

| Aromatic C-H | 3100–3150 | Stretching |

| Aliphatic C-H | 2850–2950 | Stretching/bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals characteristic fragmentation patterns.[1]

| m/z | Fragment Ion | Proposed Structure |

| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |

| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |

| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (base peak) |

Experimental Protocols

Synthesis via Aza-Michael Addition

The most direct synthesis of this compound is through the cyanoethylation of 2-ethyl-4-methylimidazole, which is a form of Aza-Michael addition.

-

Reactants:

-

2-ethyl-4-methylimidazole (4.0 mmol, 0.440 g)

-

Acrylonitrile (4.8 mmol, 0.254 g)

-

Catalyst: [n-butyl urotropinium]OH (0.25 mmol, 0.108 g)

-

-

Reaction Setup: To a round-bottom flask, add 2-ethyl-4-methylimidazole and the [n-butyl urotropinium]OH catalyst.

-

Addition: While stirring the mixture vigorously at room temperature, add acrylonitrile dropwise.

-

Reaction: Continue stirring the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 70 minutes.

-

Work-up and Purification: Upon completion, the catalyst can be recovered. The crude product is then purified, typically through vacuum distillation, to yield the final product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed by reverse-phase HPLC to determine purity or for quantification in various matrices.[2]

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength for the imidazole ring.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] The imidazole ring is a key structural motif in many biologically active compounds.

Potential as an Enzyme Inhibitor

Imidazole derivatives are known to interact with various enzymes, often by binding to their active sites.[1][5] This compound is investigated as a potential enzyme inhibitor, which may affect various biochemical pathways.[1] The nitrile group is reactive and can potentially form covalent bonds with nucleophilic sites on proteins, leading to irreversible enzyme inhibition.[1]

Role in Drug Development

This compound is a building block in the development of novel drug formulations, particularly in the fields of anti-cancer and anti-inflammatory agents.[7] While specific pathways for this exact molecule are not yet fully elucidated in publicly available literature, related imidazole derivatives have shown inhibitory effects on enzymes like sirtuins, which are involved in carcinogenesis.[8]

Applications in Materials Science

Beyond its biological relevance, this compound is used as a curing agent and accelerator for epoxy resins, contributing to the formation of polymers with enhanced thermal resistance and mechanical properties.[1] It also finds use in the formulation of specialty chemicals like corrosion inhibitors and polymer additives.[7]

Safety and Handling

This compound is classified as hazardous.

-

Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 (Respiratory system).[2]

-

Signal Word: Danger.[2]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Precautions: Use personal protective equipment (eyeshields, faceshields, gloves) and a suitable respirator.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Storage class 6.1C (Combustible, acute toxic Cat. 3).[2]

References

- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]

- 2. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 4. Newblue-chem_23996-25-0 // this compound, CasNo.23996-25-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemeo.com [chemeo.com]

- 7. chemimpex.com [chemimpex.com]

- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the scientific and technical details of this compound. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, a substituted imidazole derivative, is a versatile compound with applications in various industrial and research fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the imidazole moiety contributes to biological activity and stability.[1][2] Its unique properties also make it a candidate for use in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.[1] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 23996-25-0 | [3] |

| Molecular Formula | C₉H₁₃N₃ | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole | [4] |

| Appearance | Light yellow crystal or pale yellow liquid | [2] |

| SMILES | CCC1=NC(C)=CN1CCC#N | [3] |

| InChI | InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | [3] |

Tabulated Physical and Chemical Data

| Property | Value | Conditions | Reference |

| Boiling Point | 245-246 °C | [3] | |

| Density | 0.950 g/mL | at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5070 | at 20 °C | [3] |

| pKa (Predicted) | 7.76 ± 0.60 | ||

| Water Solubility | Soluble in water, alcohol, propanone and benzene | [2] | |

| Flash Point | > 110 °C | closed cup | [3] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference |

| ¹H NMR | CDCl₃ | 6.75 (s, 1H) | Imidazole C5-H | [5] |

| 4.10 (t, 2H, J=7.0 Hz) | N-CH₂ | |||

| 2.75 (t, 2H, J=7.0 Hz) | CH₂-CN | |||

| 2.65 (q, 2H, J=7.5 Hz) | Ethyl CH₂ | [5] | ||

| 2.25 (s, 3H) | Methyl | [5] | ||

| 1.25 (t, 3H, J=7.5 Hz) | Ethyl CH₃ | [5] | ||

| ¹³C NMR | CDCl₃ | 151.0, 137.5, 120.0 | Imidazole ring carbons | [5] |

| 118.0 | Nitrile carbon (-C≡N) | [5] | ||

| 40.0 | N-CH₂ | |||

| 22.0 | Ethyl CH₂ | |||

| 18.0 | CH₂-CN | |||

| 13.0 | Methyl carbon | [5] | ||

| 12.0 | Ethyl CH₃ | |||

| ¹⁵N NMR | CDCl₃ | -160.2 | N1 (bearing cyanoethyl) | [5] |

| -220.5 | N3 (unsubstituted) | [5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 2245 | C≡N stretch of nitrile | Strong | [5] |

| 3120, 2980, 2940, 2880 | C-H stretching | [5] | |

| 1590, 1510 | C=N and C=C stretching in imidazole ring | [5] |

Mass Spectrometry

| m/z | Ion | Relative Intensity | Reference |

| 163 | [M]⁺ | [5] | |

| 148 | [M-CH₃]⁺ | ||

| 134 | [M-C₂H₅]⁺ or [M-HCN-CH₃]⁺ | ||

| 109 | [M-C₂H₄-HCN]⁺ | Base Peak |

Experimental Protocols

Synthesis: Cyanoethylation of 2-Ethyl-4-methylimidazole

A common method for the synthesis of this compound is the Michael addition of acrylonitrile to 2-ethyl-4-methylimidazole.[6]

Materials:

-

2-ethyl-4-methylimidazole

-

Acrylonitrile

-

Catalyst (e.g., a basic catalyst)

-

Solvent (optional, the reaction can be run neat)

Procedure:

-

Combine 2-ethyl-4-methylimidazole and the catalyst in a reaction vessel.

-

Slowly add acrylonitrile to the mixture with stirring. An exothermic reaction may be observed.

-

Maintain the reaction mixture at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable technique like TLC or GC.

-

After completion, the reaction mixture is worked up. This may involve neutralizing the catalyst, removing any unreacted starting materials and solvent (if used) under reduced pressure.

-

The crude product is then purified.

Note: This is a generalized protocol. Specific quantities, catalyst choice, and reaction conditions may vary and should be optimized for best results.

Purification: Recrystallization

Purification of the crude product can be achieved by recrystallization.[2]

Materials:

-

Crude this compound

-

Suitable solvent or solvent mixture (e.g., aqueous ethanol or ethyl acetate)[2]

Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

If the solution is colored, it may be treated with activated charcoal and then filtered hot to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be used to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals, for example, in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used for the analysis of this compound. The following conditions are suggested for a related compound and may serve as a starting point for method development.[7]

Chromatographic Conditions:

-

Column: A reverse-phase column such as a C18 or a specialized column like Newcrom R1.[7]

-

Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[7] A typical starting gradient could be from a low to a high percentage of acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-230 nm).

-

Injection Volume: Typically 10-20 µL.

Note: Method validation is essential to ensure accuracy, precision, and reliability for quantitative analysis.

Biological Activity and Potential Applications

This compound is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The imidazole ring is a common scaffold in many biologically active molecules. This compound has been investigated for its potential as an enzyme inhibitor, with the nitrile group potentially forming covalent bonds with nucleophilic residues in enzyme active sites.[5] While specific enzyme targets are not yet widely reported in public literature, its use as a building block in the development of drugs targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents, highlights its significance in medicinal chemistry.[1]

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Purification by Recrystallization

Caption: A step-by-step process for the purification of the compound via recrystallization.

Logical Relationship of Applications

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 85 23996-25-0 [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 23996-25-0 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Guide: Physicochemical and Structural Characterization of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and other critical physicochemical properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. The information is curated for professionals in research and development, particularly those in the pharmaceutical and agrochemical sectors where this compound serves as a key intermediate.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 23996-25-0, is a heterocyclic organic compound.[1][2][3][4] It is recognized for its role as a versatile intermediate in the synthesis of various specialized chemicals.[5] The compound's structure, featuring an imidazole ring, is a common motif in many biologically active molecules, suggesting its potential utility in medicinal chemistry.[2][6] At room temperature, it typically appears as a light yellow crystal or a pale yellow liquid.[1][5]

Quantitative Data Summary

The fundamental molecular and physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₃N₃ | [2][3][4][5] |

| Molecular Weight | 163.22 g/mol | [2][3][4][5] |

| CAS Number | 23996-25-0 | [1][2][3][4] |

| Appearance | Light yellow crystal or liquid | [1][5] |

| Boiling Point | 245-246 °C | [3][4][7] |

| Density | 0.950 g/mL at 25 °C | [3][4][7] |

| Refractive Index | n20/D 1.5070 | [3][4][7] |

Experimental Protocols and Characterization

While detailed, step-by-step experimental protocols for the synthesis or application of this specific compound are proprietary and not publicly available, a general workflow for its structural and physicochemical characterization can be outlined based on standard analytical techniques mentioned in the literature. These methods are crucial for verifying the identity, purity, and structure of the compound in a research or industrial setting.

General Analytical Workflow:

-

Synthesis: The compound can be synthesized through methods such as a two-step process involving a nitrile-containing precursor and an imidazole derivative, or via catalytic synthesis using cyanates.[2]

-

Purification: Following synthesis, the compound is purified, often using techniques like distillation or chromatography, to achieve the desired purity level (e.g., ≥ 95%).[5]

-

Structural Elucidation: A battery of spectroscopic and spectrometric tests is employed to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the ethyl, methyl, and propanenitrile groups on the imidazole ring.[2]

-

Infrared (IR) Spectroscopy: IR analysis identifies the presence of key functional groups, such as the strong C≡N stretch of the nitrile group (typically observed around 2240–2260 cm⁻¹) and C=N stretching from the imidazole ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak (m/z 163).[2] It also reveals characteristic fragmentation patterns that further support the proposed structure.[2]

-

-

Purity Analysis: Gas Chromatography (GC) is a common method to assess the purity of the final product.[5]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical logical workflow for the synthesis and subsequent analytical characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of the title compound.

Disclaimer: No specific signaling pathways involving this compound have been detailed in the referenced public-domain literature. The compound is primarily described as a chemical intermediate. The experimental workflow provided is a generalized representation of standard chemical analysis and not a detailed, validated protocol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 23996-25-0 | Benchchem [benchchem.com]

- 3. This compound 85 23996-25-0 [sigmaaldrich.com]

- 4. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 568591-00-4: 2-Ethyl-ar-methyl-1H-imidazole-1-propanen… [cymitquimica.com]

- 7. This compound | 23996-25-0 [chemicalbook.com]

An In-depth Technical Guide on the Structural Characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

This technical guide provides a comprehensive overview of the structural characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, and spectroscopic profile.

Chemical Identity and Physicochemical Properties

This compound is a substituted imidazole derivative. Its core structure consists of a five-membered aromatic ring containing two nitrogen atoms, functionalized with ethyl and methyl groups, and a propanenitrile substituent on one of the nitrogen atoms.[1] This combination of functional groups imparts specific chemical and physical properties that are of interest in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile | [1] |

| CAS Number | 23996-25-0 | [1] |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White or light yellow crystal; Pale yellow liquid | [4] |

| Boiling Point | 245-246 °C | [5][6] |

| Density | 0.950 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.5070 | [5][7] |

| Water Solubility | Soluble in water, alcohol, propanone, and benzene | [4] |

| pKa | 7.76 ± 0.60 (Predicted) | [4] |

Structural Elucidation through Spectroscopic Analysis

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 6.75 | s | 1H | Imidazole C5-H | [1] |

| 3.20 | t, J = 6.8 Hz | 2H | Methylene adjacent to nitrile (-CH₂-CN) | [1] |

| 2.90 | t, J = 6.8 Hz | 2H | Methylene adjacent to imidazole (N-CH₂-) | [1] |

| 2.60 | q, J = 7.6 Hz | 2H | Ethyl methylene (-CH₂-CH₃) | [1] |

| 2.35 | s | 3H | Methyl at C4 (-CH₃) | [1] |

| 1.25 | t, J = 7.6 Hz | 3H | Ethyl methyl (-CH₂-CH₃) | [1] |

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 145.2 - 122.4 | Imidazole ring carbons | [1] |

| 117.5 | Nitrile carbon (-C≡N) | [1] |

| 32.7, 25.1 | Cyanoethyl methylene carbons | [1] |

| 18.9 | Methyl carbon at C4 | [1] |

| 12.4 | Ethyl methyl carbon | [1] |

Table 4: ¹⁵N NMR Spectral Data (40 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| -160.2 | N1 (bearing the propanenitrile group) | [1] |

| -220.5 | N3 (unsubstituted) | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Key IR Absorptions

| Absorption Range (cm⁻¹) | Functional Group | Vibration Mode | Reference |

| 3150–3100 | Aromatic C-H | Stretching | [1] |

| 2950–2850 | Aliphatic C-H | Stretching/bending | [1] |

| 2260–2240 | Nitrile (-C≡N) | Stretching | [1] |

| 1650–1600 | Imidazole C=N | Stretching | [1] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Table 6: Mass Spectrometric Fragmentation Data

| m/z | Fragment Ion | Proposed Structure | Reference |

| 163 | [C₉H₁₃N₃]⁺ | Molecular ion [M]⁺ | [1] |

| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN | [1] |

| 108 | [C₆H₈N₂]⁺ | Imidazole ring with ethyl group | [1] |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (base peak) | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Cyanoethylation of 2-Ethyl-4-methylimidazole

This procedure describes a common method for the synthesis of this compound via the cyanoethylation of 2-ethyl-4-methylimidazole.

Materials:

-

2-Ethyl-4-methylimidazole

-

Acrylonitrile

-

A basic catalyst (e.g., sodium methoxide, potassium hydroxide)

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-4-methylimidazole in the chosen anhydrous solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-

Slowly add an equimolar amount of acrylonitrile to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic extraction solvent.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phasing, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

Data Acquisition:

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structural characterization of this compound.

Caption: Workflow for the synthesis and structural characterization.

Caption: Key functional groups of the molecule.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring a substituted imidazole core. The imidazole moiety is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this particular derivative may hold significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes the available information on this compound, focusing on its chemical characteristics and its prospective biological activities based on the known pharmacology of related imidazole-containing molecules. While specific quantitative biological data for this compound is limited in the public domain, this document aims to provide a foundational understanding for researchers interested in its further investigation.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8] The unique electronic and structural properties of the imidazole ring allow it to interact with a variety of biological targets. This compound, with its specific substitution pattern, presents a unique chemical entity within this class. This guide explores its potential biological relevance, drawing parallels with functionally characterized imidazole derivatives.

Chemical Profile

-

IUPAC Name: 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 245-246 °C | [11] |

| Density | 0.950 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.5070 | [11] |

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, based on the activities of structurally similar imidazole compounds, several potential applications can be postulated.

Enzyme Inhibition

The imidazole ring is a key feature in many enzyme inhibitors. It can act as a mimic of histidine residues in active sites or participate in hydrogen bonding and metal coordination. The nitrile group in this compound is an electron-withdrawing group that can influence the electronic properties of the imidazole ring, potentially modulating its binding affinity for target enzymes.[1]

-

Hypothesized Workflow for Enzyme Inhibition Screening:

Caption: Workflow for screening and characterizing enzyme inhibitors.

Antimicrobial and Antifungal Activity

Imidazole derivatives are the basis for many antifungal and antimicrobial drugs.[7] They often function by inhibiting enzymes crucial for the synthesis of essential cellular components in pathogens, such as ergosterol in fungi. The lipophilic ethyl and methyl groups on the imidazole ring of this compound may enhance its ability to penetrate microbial cell membranes.

Anti-inflammatory and Anticancer Potential

Several imidazole-containing compounds have demonstrated anti-inflammatory and anticancer properties.[2][3] For instance, some derivatives have been shown to inhibit signaling pathways involved in inflammation and cell proliferation. A notable example is the study of a different imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, which was identified as a potential inhibitor of sirtuins, a class of enzymes implicated in cancer.[12]

-

Illustrative Signaling Pathway (Sirtuin Inhibition - based on a related compound):

Caption: Sirtuin inhibition leading to apoptosis.

Experimental Protocols (Illustrative Examples)

As specific experimental data for this compound is lacking, the following protocols for a related imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, are provided as a reference for how such a compound could be evaluated.[12]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H460) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in a serum-free medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration. After the treatment period, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., sirtuins, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for Western Blot:

Caption: Step-by-step workflow for Western Blot analysis.

Quantitative Data Summary (Hypothetical)

The following table is a hypothetical representation of the kind of quantitative data that would be generated for this compound based on the assays described above. Note: These values are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 2: Hypothetical Biological Activity Data

| Assay | Cell Line / Target | Result (e.g., IC₅₀) |

| Cell Viability (MTT) | A549 (NSCLC) | 15 µM |

| Cell Viability (MTT) | NCI-H460 (NSCLC) | 22 µM |

| Enzyme Inhibition | Sirtuin 1 | 5 µM |

| Antimicrobial (MIC) | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial (MIC) | Escherichia coli | 64 µg/mL |

Conclusion and Future Directions

This compound is a compound of interest due to its imidazole core, a privileged scaffold in medicinal chemistry. While its biological activities have not been extensively characterized, its structural features suggest potential as an enzyme inhibitor, antimicrobial agent, or modulator of cellular signaling pathways.

Future research should focus on:

-

Broad-spectrum biological screening: To identify its primary biological targets.

-

Mechanism of action studies: To elucidate the molecular pathways through which it exerts its effects.

-

Structure-activity relationship (SAR) studies: To optimize its potency and selectivity through chemical modification.

This technical guide provides a starting point for the investigation of this compound, highlighting its potential and offering a roadmap for its systematic evaluation as a novel therapeutic agent. therapeutic agent.

References

- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. This compound | 23996-25-0 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Introduction

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring a substituted imidazole ring.[1] The imidazole scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2][3] This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] While its primary role has been in synthetic chemistry, the inherent reactivity of its functional groups—the imidazole ring and the propanenitrile moiety—suggests a potential for biological activity. This guide will explore the theoretical mechanism of action of this compound by examining the established pharmacology of the imidazole class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 23996-25-0 | [1] |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Pale yellow to yellow liquid/crystal | [4][6] |

| Boiling Point | 245-246 °C | [7] |

| Density | 0.950 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.5070 | [7] |

Postulated Core Mechanism of Action: Enzyme Inhibition

The most frequently proposed mechanism of action for imidazole-containing compounds is the inhibition of key enzymes.[1] The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, while the overall structure can participate in hydrogen bonding and hydrophobic interactions.[2] Furthermore, the propanenitrile group in this compound is an electrophilic moiety that could potentially undergo nucleophilic attack by amino acid residues (such as cysteine or serine) in an enzyme's active site, leading to irreversible covalent inhibition.[1]

A logical workflow for investigating the enzyme inhibition potential of this compound is outlined below.

Potential Therapeutic Applications and Associated Signaling Pathways

Based on the activities of related imidazole derivatives, this compound could be investigated for anti-inflammatory and anticancer properties.

Many imidazole derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Cyclooxygenase (COX) Inhibition: Imidazole compounds have been shown to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

-

Cytokine Modulation: A potential mechanism is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often mediated through the inhibition of the NF-κB signaling pathway.

The diagram below illustrates a potential signaling pathway for the anti-inflammatory action of an imidazole derivative.

The imidazole scaffold is present in several anticancer agents. The potential mechanisms are diverse and often involve the inhibition of kinases and other proteins crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Many imidazole-based drugs target protein kinases, such as receptor tyrosine kinases or intracellular signaling kinases (e.g., MAP kinases), thereby blocking oncogenic signaling pathways.

-

Tubulin Polymerization Inhibition: Some imidazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: By modulating various signaling pathways, imidazole compounds can induce programmed cell death in cancer cells.

Quantitative Data from Structurally Related Imidazole Derivatives

While no specific quantitative data for this compound is available, Table 2 presents data from studies on other imidazole derivatives to provide a reference for potential activity levels.

| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |

| Substituted Imidazoles | COX-2 Inhibition | Potent inhibition (e.g., 78.68%) | [8] |

| Pyrrole-imidazole Series | Pancreatic Cancer Cell Lines (PANC, ASPC-1) | IC₅₀ = 0.062 - 0.063 µM | [8] |

| Imidazole-Thiazole Derivatives | Human Gastric Cancer Cells (NUGC-3) | IC₅₀ = 0.05 µM | [9] |

| Fluorophenyl-imidazole | LPS-stimulated Macrophages | Increased IL-10, IL-4, IL-13 production | [10] |

Exemplary Experimental Protocols

To facilitate future research, this section provides a generalized protocol for assessing the anti-inflammatory activity of a test compound like this compound.

6.1 In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage inhibition of nitric oxide production can be determined relative to the LPS-only treated cells.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests potential for biological activity. Based on the extensive research on related imidazole derivatives, it is plausible that this compound could act as an enzyme inhibitor, with potential applications in anti-inflammatory and anticancer therapies. The theoretical frameworks, signaling pathways, and experimental protocols outlined in this guide are intended to serve as a foundation for future investigations to elucidate the specific pharmacological profile of this compound. Further in-depth studies are warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.

References

- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 23996-25-0 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. clinmedkaz.org [clinmedkaz.org]

Spectroscopic Profile of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (CAS No: 23996-25-0), a heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₁₃N₃[2]

-

Appearance: Pale yellow to amber liquid or light yellow crystal.[1][4]

-

IUPAC Name: 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound were obtained in deuterated chloroform (CDCl₃).[2]

¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.75 | s | 1H | Imidazole C-H at position 5 | |

| 3.20 | t | 2H | 6.8 | Cyanoethyl methylene adjacent to the nitrile group |

| 2.90 | t | 2H | 6.8 | Cyanoethyl methylene adjacent to the imidazole ring |

| 2.60 | q | 2H | 7.6 | Ethyl group methylene protons |

| 2.35 | s | 3H | Methyl group at position 4 | |

| 1.25 | t | 3H | 7.6 | Ethyl group terminal methyl protons |

Table 1: ¹H NMR spectroscopic data for this compound.[2]

¹³C NMR Data (100 MHz, CDCl₃)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 - 122.4 | Imidazole ring carbons |

| 117.5 | Nitrile carbon (-C≡N) |

| 32.7, 25.1 | Cyanoethyl methylene carbons |

| 18.9 | Methyl carbon at position 4 |

| 12.4 | Ethyl methyl carbon |

Table 2: ¹³C NMR spectroscopic data for this compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Absorption Range (cm⁻¹) | Functional Group | Vibration Mode |

| 3150–3100 | Aromatic C-H | Stretching |

| 2950–2850 | Aliphatic C-H (ethyl/methyl) | Stretching/bending |

| 2260–2240 | Nitrile (-C≡N) | Stretching (Strong) |

| 1650–1600 | Imidazole C=N | Stretching |

Table 3: Key IR spectral signatures for this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here was obtained by electron ionization (EI) at 70 eV.[2]

| m/z | Proposed Fragment Ion | Structural Information |

| 163 | [M]⁺ | Molecular ion |

| 136 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 108 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (Base Peak) |

Table 4: Mass spectrometric fragmentation patterns for this compound.[2]

Experimental Protocols

While detailed experimental procedures for the acquisition of the cited data are not publicly available, the key parameters are noted. Spectroscopic analysis would typically follow a general workflow.

General Spectroscopic Analysis Workflow:

-

Sample Preparation: The compound is dissolved in an appropriate solvent. For NMR, a deuterated solvent such as CDCl₃ is used.[2] For IR, the sample might be analyzed neat as a thin film or dissolved in a suitable solvent.

-

Data Acquisition: The prepared sample is analyzed using NMR, IR, and MS spectrometers.

-

Data Processing: The raw data from the instruments is processed to generate spectra.

-

Spectral Interpretation: The processed spectra are analyzed to determine the chemical structure and confirm the identity of the compound.

Below is a graphical representation of a typical spectroscopic analysis workflow.

References

Thermal Stability and Decomposition Profile of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Due to the limited availability of specific experimental data for this compound, this guide combines known properties with data from closely related structures and outlines detailed experimental protocols for its comprehensive thermal analysis.

Physicochemical Properties and Thermal Behavior

This compound is a substituted imidazole with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Its thermal behavior is a critical parameter for its handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures.

Known Thermal Properties:

| Property | Value |

| Boiling Point | 245-246 °C |

| Flash Point | > 110 °C (closed cup) |

| Decomposition Temperature | Begins at temperatures > 245 °C |

Primary Decomposition Products:

At temperatures exceeding its boiling point, this compound undergoes thermal decomposition. The primary gaseous products identified are:

-

Nitrogen Oxides (NOₓ)

-

Carbon Monoxide (CO)

In the event of combustion, the following hazardous products may also be formed:

-

Carbon Dioxide (CO₂)

-

Ammonia (NH₃)

Furthermore, reaction with strong acids can lead to the liberation of highly toxic Hydrogen Cyanide (HCN) .

Quantitative Thermal Analysis Data (Illustrative)

Illustrative Thermal Decomposition Data for a Related Imidazole Structure:

| Parameter | Value | Method |

| 10% Thermal Decomposition Temperature (T_d10_) | 294.4 °C | Thermogravimetric Analysis (TGA) |

This data suggests that the 2-ethyl-4-methylimidazole core possesses good thermal stability. The propanenitrile substituent in the target compound may influence its thermal profile.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal decomposition and stability of this compound, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset_), the temperature of maximum decomposition rate (T_peak_), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature, peak temperature, and enthalpy change for each transition.

An In-depth Technical Guide on the Solubility of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Qualitative Solubility Profile

The solubility of this compound has been described qualitatively in several sources. This information provides a general understanding of its behavior in different solvent classes. A summary of these findings is presented in the table below.

| Solvent Class | Solubility Description |

| Aqueous | Sparingly soluble in water. |

| Alcohols | Soluble in alcohol. |

| Ketones | Soluble in propanone (acetone). |

| Aromatic Hydrocarbons | Soluble in benzene. |

| Polar Organic Solvents | Generally soluble in polar organic solvents. |

| Aprotic Polar Solvents | Requires Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for complete dissolution, suggesting limited solubility in some contexts. |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[1][2][3] This protocol can be adapted for various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[4][5][6][7]

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the solute.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is important to ensure that the filter material does not adsorb the solute.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted samples using a validated HPLC method.[4][5][6][7] A calibration curve should be prepared using standard solutions of the compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: HPLC Quantification Workflow.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. ptfarm.pl [ptfarm.pl]

- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

An In-depth Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a substituted imidazole derivative, has garnered interest within the scientific community for its versatile applications as a chemical intermediate and its potential biological activities. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and known biological context. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways.

Introduction and Background

This compound (CAS No. 23996-25-0) is a heterocyclic compound featuring an imidazole ring substituted with ethyl and methyl groups, and a propanenitrile group attached to one of the nitrogen atoms.[1] The presence of the imidazole core, a common motif in many biologically active molecules, coupled with the reactive nitrile group, makes this compound a subject of interest for various chemical and biological applications.[1] While a specific, high-profile discovery event for this compound is not prominently documented in publicly accessible literature, its synthesis and use are noted in various contexts, particularly as a curing agent for epoxy resins and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 23996-25-0 | [1] |

| Appearance | Light yellow crystal/liquid | [2] |

| Boiling Point | 245-246 °C | [4] |

| Density | 0.950 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5070 | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Protons | 1.25 | triplet | 7.6 | Ethyl group terminal methyl protons |

| 2.35 | singlet | Methyl group at position 4 | ||

| 2.60 | quartet | 7.6 | Ethyl group methylene protons | |

| 2.90 | triplet | 6.8 | Cyanoethyl methylene adjacent to imidazole | |

| 3.20 | triplet | 6.8 | Cyanoethyl methylene adjacent to nitrile | |

| 6.75 | singlet | Imidazole C-H at position 5 |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbons | 12.4 | Ethyl methyl carbon |

| 18.9 | Methyl carbon at position 4 | |

| 25.1, 32.7 | Cyanoethyl methylene carbons | |

| 117.5 | Nitrile carbon (-C≡N) | |

| 122.4–145.2 | Imidazole ring carbons |

Reference for NMR Data: [1]

3.2. Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |

| Nitrile (-C≡N) | 2240–2260 | Stretching |

| Imidazole C=N | 1600–1650 | Stretching |

| Aromatic C-H | 3100–3150 | Stretching |

| Aliphatic C-H | 2850–2950 | Stretching/bending |

Reference for IR Data: [1]

3.3. Mass Spectrometry (MS)

| m/z | Fragment Ion | Proposed Structure |

| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |

| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |

| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment |

Reference for MS Data: [1]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the cyanoethylation of 2-ethyl-4-methylimidazole with acrylonitrile.[5] This reaction is a Michael addition, typically catalyzed by a base.

4.1. Synthesis Workflow

References

Methodological & Application

Synthesis and Preparation of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its versatile structure, featuring a reactive nitrile group and a biologically relevant imidazole core, makes it a valuable building block in medicinal chemistry and material science.[3][4]

Introduction

This compound (CAS No. 23996-25-0) is a substituted imidazole derivative with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol .[3] The presence of the cyanoethyl group on the imidazole ring provides a handle for further chemical modifications, making it a crucial precursor for the synthesis of more complex molecules. This compound is notably used as an intermediate in the synthesis of drugs targeting neurological disorders and in the formulation of enhanced efficacy pesticides and herbicides.[1][2] Furthermore, it finds applications as a curing agent for epoxy resins and in the creation of advanced materials.[3][4]

Synthetic Pathways Overview

Several synthetic routes to this compound have been reported. The most common and efficient method is the direct Michael addition of 2-ethyl-4-methylimidazole to acrylonitrile. Alternative approaches include a two-step synthesis involving the initial formation of the imidazole ring followed by cyanoethylation, and potentially a catalytic approach using cyanates, although detailed protocols for the latter are less common in the literature.

Caption: Overview of the primary synthetic route and applications.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound.

Protocol 1: Michael Addition of 2-Ethyl-4-methylimidazole to Acrylonitrile

This method is the most direct and widely reported synthesis, offering high yields and purity under solvent-free conditions.[3]

Reaction Scheme:

References

Application Notes and Protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile imidazole derivative. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is explored for its potential in biochemical research, particularly in enzyme inhibition and as an antimicrobial, anti-inflammatory, and anticancer agent.[1][2] The protocols detailed below are based on established methodologies for imidazole derivatives and can be adapted for the specific investigation of this compound.

Physicochemical Properties and Analytical Methods

Compound Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃ | |

| Molecular Weight | 163.22 g/mol | |

| Boiling Point | 245-246 °C | [3] |

| Density | 0.950 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5070 |

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the analysis of this compound.[4] This method is suitable for purity assessment, pharmacokinetic studies, and isolation of impurities.[4]

Protocol 1: HPLC Analysis

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[4][5]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][5]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm, as is common for imidazole derivatives).

-

Application: This method can be scaled for preparative separation to isolate impurities.[4]

Potential Biological Activities and Experimental Protocols

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The following protocols provide a framework for evaluating this compound for these potential applications.

Antimicrobial Activity

The imidazole moiety is a core component of many antimicrobial agents.[6] The following are standard protocols for assessing the antimicrobial efficacy of novel compounds.

Protocol 2: Antimicrobial Susceptibility Testing - Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity.

-

Prepare Inoculum: Aseptically pick several colonies of the test microorganism and suspend them in a sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

-

Apply Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a specific concentration. Impregnate sterile filter paper disks with the compound solution. Place the disks on the inoculated agar surface. Include positive control (e.g., ciprofloxacin) and negative control (solvent-only) disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Interpret Results: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.[6]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate Wells: Prepare a standardized inoculum of the test microorganism and dilute it in the broth. Add the diluted inoculum to each well of the microtiter plate, except for the sterility control wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Illustrative Antimicrobial Activity Data:

The following table presents exemplary data for a hypothetical imidazole derivative to illustrate how results can be structured.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 18 | 62.5 |

| Escherichia coli | 15 | 125 |

| Pseudomonas aeruginosa | 12 | 250 |

| Candida albicans | 20 | 31.25 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties.[7] The following protocols can be used for preliminary screening.

Protocol 4: In Vitro Anti-inflammatory Activity - Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8]

-